Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane
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Overview
Description
Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a chlorine atom, two methyl groups, and a 4-(propan-2-yl)phenyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane typically involves the reaction of dimethyltin dichloride with 4-(propan-2-yl)phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
(CH3)2SnCl2+C6H4(i-Pr)MgBr→(CH3)2Sn(C6H4(i-Pr))Cl+MgBrCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are essential to maintain consistency in industrial production.
Chemical Reactions Analysis
Types of Reactions
Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or primary amines in polar solvents.
Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or other reducing agents in anhydrous conditions.
Major Products Formed
Substitution: Formation of alkoxy or amino derivatives of the organotin compound.
Oxidation: Formation of tin oxides or hydroxides.
Reduction: Formation of lower oxidation state tin compounds.
Scientific Research Applications
Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane involves the interaction of the tin center with various molecular targets. The tin atom can form coordination complexes with biological molecules, affecting their function. The compound can also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Trimethyltin chloride: Similar in structure but with three methyl groups instead of two and a phenyl group.
Triphenyltin chloride: Contains three phenyl groups instead of methyl and isopropyl groups.
Dimethyltin dichloride: Lacks the phenyl group, having two chlorine atoms instead.
Uniqueness
Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane is unique due to the presence of both methyl and 4-(propan-2-yl)phenyl groups, which confer distinct steric and electronic properties
Properties
CAS No. |
389141-56-4 |
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Molecular Formula |
C11H17ClSn |
Molecular Weight |
303.41 g/mol |
IUPAC Name |
chloro-dimethyl-(4-propan-2-ylphenyl)stannane |
InChI |
InChI=1S/C9H11.2CH3.ClH.Sn/c1-8(2)9-6-4-3-5-7-9;;;;/h4-8H,1-2H3;2*1H3;1H;/q;;;;+1/p-1 |
InChI Key |
STBYODNBWGOBCD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)[Sn](C)(C)Cl |
Origin of Product |
United States |
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